molecular formula C12H8O3 B2846383 3-(Furan-2-yl)-1-benzofuran-5-ol CAS No. 1573547-74-6

3-(Furan-2-yl)-1-benzofuran-5-ol

Cat. No.: B2846383
CAS No.: 1573547-74-6
M. Wt: 200.193
InChI Key: GGQAFQANBWSUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Furan-2-yl)-1-benzofuran-5-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring and a benzofuran ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-benzofuran-5-ol typically involves the formation of the benzofuran ring followed by the introduction of the furan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with furan-2-carbaldehyde in the presence of a base like sodium hydroxide can yield the desired compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as catalytic processes. The use of metal catalysts like palladium or copper can facilitate the coupling reactions necessary to form the benzofuran and furan rings. Additionally, continuous flow reactors can be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-benzofuran-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted benzofuran and furan derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1-benzofuran-5-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the compound can modulate enzymatic activity by acting as an inhibitor or activator, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)benzofuran: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    3-(Thiophen-2-yl)-1-benzofuran-5-ol: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and interactions with biological targets.

    3-(Pyridin-2-yl)-1-benzofuran-5-ol: Features a pyridine ring, which can enhance its solubility and binding affinity to certain proteins.

Uniqueness

The presence of both furan and benzofuran rings, along with the hydroxyl group, makes 3-(Furan-2-yl)-1-benzofuran-5-ol unique in its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with multiple biological targets highlights its versatility and importance in scientific research.

Properties

IUPAC Name

3-(furan-2-yl)-1-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-8-3-4-12-9(6-8)10(7-15-12)11-2-1-5-14-11/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQAFQANBWSUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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